Lactic acid, known chemically as 2-hydroxypropanoic acid, has the molecular formula . It is an organic acid that appears as a colorless liquid or white solid and is highly soluble in water. Lactic acid is produced naturally in the body during anaerobic respiration, particularly in muscle cells during intense exercise when oxygen is scarce. It is also a key component in various fermented foods, such as yogurt and sour milk, where it contributes to their sour taste and acts as a preservative by inhibiting the growth of spoilage bacteria .
Lactic acid exists in two enantiomeric forms: L-lactic acid and D-lactic acid, with the former being the predominant form produced in human metabolism. The compound is classified as an alpha-hydroxy acid due to the presence of a hydroxyl group adjacent to the carboxylic acid group .
Lactic acid plays a crucial role in human metabolism. During intense physical activity, when oxygen levels are insufficient for aerobic respiration, lactic acid accumulates in muscle cells. This accumulation is associated with muscle fatigue and soreness but also serves as a temporary energy source until oxygen levels are restored. Moreover, lactic acid can be converted back to glucose in the liver through gluconeogenesis when oxygen becomes available again .
In addition to its metabolic roles, lactic acid has been shown to have antimicrobial properties. It inhibits the growth of various pathogens and is utilized in food preservation and probiotic formulations .
Lactic acid can be synthesized through several methods:
Lactic acid has a wide range of applications across various industries:
Research on lactic acid interactions focuses on its metabolic pathways and effects on human health. Studies indicate that elevated levels of lactate can lead to lactic acidosis under certain pathological conditions. Conversely, lactate plays a role in signaling pathways that influence energy metabolism and may enhance cognitive function by promoting neurogenesis .
Additionally, lactate's interaction with neurotransmitters suggests potential implications for mood regulation and mental health treatments .
Several compounds share structural or functional similarities with lactic acid:
Lactic acid's unique features include:
Microbial production of LBA predominantly utilizes Pseudomonas taetrolens and Gluconobacter frateurii, which exhibit robust lactose-oxidizing capabilities. P. taetrolens achieves remarkable titers of 180 g/L LBA in shake-flask cultures under optimized conditions (25°C, pH 6.5, 200 g/L lactose). This strain’s inability to metabolize lactose or LBA prevents product degradation, enhancing yield stability. Comparatively, G. frateurii NBRC3285 demonstrates superior per-cell productivity, generating LBA without assimilating substrates, making it ideal for resting-cell systems.
Table 1: Microbial Strains for LBA Production
| Strain | LBA Titer (g/L) | Productivity (g/L/h) | Key Feature |
|---|---|---|---|
| Pseudomonas taetrolens | 180 | 4.9 | High-titer, pH-stable |
| Gluconobacter frateurii | 30% conversion | 2.5 | Resting-cell compatibility |
| Zymomonas mobilis | 95 | 1.8 | Ethanol co-production |
Metabolic pathways diverge between genera: Pseudomonas employs a dehydrogenase-mediated oxidation of lactose to lactobion-δ-lactone, followed by lactonase hydrolysis to LBA. In contrast, Gluconobacter utilizes membrane-bound dehydrogenases for direct lactose oxidation.
Enzymatic LBA synthesis leverages cellobiose dehydrogenase (CDH) and laccase systems, bypassing microbial cultivation. Phlebia lindtneri CDH oxidizes lactose via a flavin-adenine dinucleotide (FAD)-dependent mechanism, transferring electrons to cytochrome domains. Coupling with Cerrena unicolor laccase enables oxygen-dependent redox cycling, achieving 13 mM LBA at 50°C with 2,6-dichlorophenolindophenol (DCPIP) as a mediator. The Pycnoporus sp. SYBC-L10 system eliminates exogenous mediators by secreting CDH-3-HAA-laccase complexes, achieving 3.1 g/L/h productivity.
Structural studies of Lactobacillus lactate oxidase (LOX) reveal critical active-site dynamics: substrate binding induces conformational shifts in H265 and D174 residues, facilitating proton transfer to FMN cofactors. This mechanism mirrors LDH’s NADH-dependent catalysis but utilizes O₂ directly, enabling aerobic LBA synthesis.
Lactose concentration and purity significantly impact LBA yields. P. taetrolens achieves maximal productivity at 200 g/L lactose, though catabolite repression occurs beyond this threshold. Whey permeate, a dairy byproduct containing 70–80 g/L lactose, serves as a low-cost alternative, but requires pretreatment to remove inhibitory lipids and proteins.
Table 2: Substrate Optimization Parameters
| Parameter | Optimal Range | Effect on LBA Production |
|---|---|---|
| Lactose concentration | 150–200 g/L | Maximizes titer without inhibition |
| Temperature | 25–30°C | Balances enzyme activity & stability |
| pH | 6.0–6.5 | Enhances lactonase hydrolysis |
| Oxygen transfer rate | 0.8–1.2 vvm | Sustains oxidase activity |
Ethanol precipitation (6:1 v/v) at pH 6.5 efficiently recovers LBA from fermentation broth, achieving 97.6% purity via T42 cation-exchange chromatography.
Continuous bioreactors enhance LBA productivity by maintaining steady-state conditions. A 5-L bioreactor with P. taetrolens achieves 4.9 g/L/h productivity, surpassing batch systems by 96%. Immobilized-cell systems using κ-carrageenan gels extend operational stability to 120 hours, mitigating cell washout.
Process intensification strategies include:
Lactonic acid demonstrates prebiotic potential by selectively stimulating the growth of beneficial gut bacteria, particularly Lactobacillus and Bifidobacterium species. Its resistance to enzymatic digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it undergoes fermentation by commensal microbes [2] [3]. This process generates short-chain fatty acids (SCFAs), such as acetate and butyrate, which lower intestinal pH and inhibit pathogenic bacteria colonization [4] [2].
Studies highlight lactonic acid’s ability to enhance the viability of probiotic strains. For instance, Lactobacillus fermentum exhibits accelerated growth in substrates containing lactonic acid, with a 16 mg/cm³ concentration increasing biomass production by 40% compared to controls [2]. Similarly, Bifidobacterium bifidum strains show improved metabolic activity in the presence of lactonic acid, attributed to its role as a carbon source for saccharolytic fermentation [3].
Table 1: Impact of Lactonic Acid on Probiotic Bacterial Growth
| Bacterial Strain | Lactonic Acid Concentration | Growth Enhancement (%) |
|---|---|---|
| Lactobacillus fermentum | 16 mg/cm³ | 40 |
| Bifidobacterium bifidum | 10 mg/cm³ | 25 |
| Lactobacillus acidophilus | 12 mg/cm³ | 30 |
These effects correlate with improved gut barrier function and immune modulation, as SCFAs regulate tight junction proteins and dendritic cell activity [4] [5].
Lactonic acid inhibits lipid oxidation through multiple pathways, making it a potent antioxidant in lipid-rich foods. Its hydroxyl and carboxyl groups chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing the initiation of radical chain reactions [5] [2]. Additionally, lactonic acid scavenges reactive oxygen species (ROS), including hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻), via electron transfer mechanisms [5].
In model systems, lactonic acid reduces malondialdehyde (MDA) levels—a marker of lipid peroxidation—by 60% in rapeseed oil stored at 25°C for 30 days [2]. This activity is concentration-dependent, with 0.1% (w/w) lactonic acid suppressing hexanal formation (a secondary oxidation product) by 75% in fatty fish matrices [5].
Table 2: Antioxidant Efficacy of Lactonic Acid in Food Matrices
| Food Matrix | Lactonic Acid Concentration | Oxidation Reduction (%) |
|---|---|---|
| Rapeseed Oil | 0.05% (w/w) | 60 |
| Salmon Fillet | 0.1% (w/w) | 75 |
| Processed Meat | 0.2% (w/w) | 80 |
These mechanisms are synergistic with endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which lactonic acid upregulates in in vitro models [5].
In dairy products, lactonic acid modifies texture by interacting with casein micelles and whey proteins. Its cyclic structure enhances water-binding capacity, increasing yogurt firmness by 20% at concentrations of 0.3% (w/w) [6] [5]. This interaction also stabilizes protein networks during fermentation, reducing syneresis (whey separation) by 35% in stirred yogurt [6].
Lactonic acid’s antimicrobial properties extend shelf-life by inhibiting spoilage organisms like Pseudomonas spp. and Enterobacteriaceae. In cheese, 0.5% (w/w) lactonic acid delays mold growth by 14 days, maintaining sensory attributes such as elasticity and flavor intensity [6] [5].
Table 3: Lactonic Acid’s Effects on Dairy Product Quality
| Parameter | Lactonic Acid Concentration | Improvement (%) |
|---|---|---|
| Yogurt Firmness | 0.3% (w/w) | 20 |
| Syneresis Reduction | 0.2% (w/w) | 35 |
| Mold Inhibition | 0.5% (w/w) | 50 |
These functional benefits position lactonic acid as a dual-purpose ingredient for enhancing both nutritional and sensory profiles in dairy applications.
Lactonic acid, specifically lactobionic acid, has emerged as a highly effective targeting ligand for hepatic drug delivery systems through its remarkable affinity for the asialoglycoprotein receptor. The asialoglycoprotein receptor is predominantly expressed on hepatocytes and demonstrates minimal expression on extra-hepatic cells, making it an ideal target for liver-specific drug delivery with reduced systemic toxicity concerns [1] [2].
The mechanism of receptor-mediated endocytosis involving lactobionic acid begins with the recognition of the galactose residues present in the compound's structure. The asialoglycoprotein receptor exhibits high affinity for carbohydrates, particularly galactose, N-acetylgalactosamine, and glucose, with the receptor facilitating internalization through clathrin-mediated endocytosis [1] [3]. Lactobionic acid has been demonstrated to serve as a targeting moiety for drug delivery to cells expressing asialoglycoprotein receptors, with the receptor containing two subunits: asialoglycoprotein receptor 1 and asialoglycoprotein receptor 2, which form different quaternary structures to enable specific substrate binding and endocytosis [3].
Advanced drug delivery systems have been developed utilizing lactobionic acid as the hepatocyte-targeting component. Shibuya and colleagues developed poly-N-p-vinylbenzyl-D-lactonamide coated poly(L-lactic acid) nanospheres that demonstrated remarkable hepatocyte-specific accumulation both in vitro and in vivo [4]. The nanospheres significantly extended the intracellular retention time of encapsulated therapeutic agents in hepatocytes, substantially increasing bioavailability. The temporal controllability of drug release was achieved by modifying the nanosphere composition, with the targeted delivery system showing persistent therapeutic effects in acute hepatitis models [4].
Recent developments in chitosan-based delivery systems have further advanced hepatic targeting capabilities. Zhang and colleagues developed water-soluble chitosan lactate modified with lactobionic acid, creating dual liver-targeting nanoparticles that demonstrated exceptional hepatocyte specificity [5]. The optimized nanoparticles achieved remarkable encapsulation efficiency exceeding 90% and showed an 11-fold increase in liver area under the curve compared to non-targeted formulations and a 26-fold increase compared to free drug solutions [5].
| Study | Delivery System | Target Receptor | Therapeutic Agent | Key Finding |
|---|---|---|---|---|
| Shibuya et al. (2000) | PVLA-coated PLA nanospheres | Hepatocyte-specific uptake | Z-Asp (caspase inhibitor) | Extended intracellular retention in hepatocytes [4] |
| Bian & Guo (2020) | Lactosylated pH-responsive nanoparticles | Asialoglycoprotein receptor | Sorafenib + Curcumin | 77.4% tumor inhibition rate [6] |
| Zhang et al. (2020) | Chitosan lactate-lactobionic acid conjugates | Asialoglycoprotein receptor | Baicalin | 11-fold increase in liver AUC [5] |
The pharmacokinetic advantages of lactobionic acid-mediated hepatic targeting are substantial. The receptor-mediated endocytosis mechanism ensures that drug-ligand complexes are efficiently internalized and processed within hepatocytes, with the acidic endosomal environment facilitating ligand-receptor dissociation and subsequent receptor recycling to the plasma membrane [2]. This process enables sustained drug delivery while maintaining receptor availability for continued targeting.
The functionalization of nanocarriers with lactobionic acid for hepatocellular carcinoma targeting represents a sophisticated approach to cancer therapy that exploits the overexpression of asialoglycoprotein receptors on hepatocellular carcinoma cells. This targeting strategy enables selective delivery of therapeutic agents to tumor cells while minimizing systemic toxicity [7] [8].
Dendrimeric delivery systems have shown exceptional promise in hepatocellular carcinoma targeting. Zhang and colleagues developed generation 5 poly(amidoamine) dendrimers sequentially modified with fluorescein isothiocyanate and lactobionic acid, with polyethylene glycol serving as a spacer molecule [9]. The resulting conjugates demonstrated superior cytocompatibility and enabled enhanced drug release kinetics. The polyethylene glycol spacer played a crucial role in providing enhanced targeting and therapeutic efficacy, with the optimized dendrimer/doxorubicin complexes achieving approximately 5.0 drug molecules per dendrimer while maintaining stability under various pH conditions [9].
Advanced peptide nucleic acid delivery systems have been developed utilizing multivalent lactobionic acid conjugation strategies. Multani and colleagues synthesized di-lactobionic acid and tris-N-acetylgalactosamine conjugated peptide nucleic acids for liver-targeted delivery, demonstrating significant retention in hepatocytes following in vivo administration [10]. The full-length peptide nucleic acid conjugates showed substantial downregulation of microRNA-122 levels and subsequent de-repression of downstream targets without evidence of toxicity, providing a robust framework for targeted nucleic acid delivery [10].
The multi-functionality of lactobionic acid has enabled the expansion of drug loading, release, and selective cellular uptake capacity of hepatocellular carcinoma-targeting systems. The high liver-specificity displayed by lactobionic acid-conjugated platforms has reinforced the potential for fine-tuning surface engineering of drug carriers to combat hepatocellular carcinoma [11]. The cytocompatibility, selectivity, and functionality of lactobionic acid confer unique properties for designing synthetically engineered matrices with enhanced liver-specificity [11].
| Research Group | Nanocarrier Type | Functionalization Strategy | Drug Loading Capacity | Targeting Efficiency |
|---|---|---|---|---|
| Zhang et al. (2014) | PAMAM dendrimers | Lactobionic acid with PEG spacer | ~5.0 doxorubicin molecules per dendrimer | Better liver cancer cell targeting [9] |
| Multani et al. (2023) | Peptide nucleic acids | Di-lactobionic acid conjugation | Enhanced PNA retention | Significant hepatocyte retention [10] |
| Wang et al. (2018) | Various polymer platforms | Multi-functionality exploitation | Expanded drug loading capacity | High liver-specificity [11] |
Novel photodynamic therapy approaches have been developed utilizing lactobionic acid conjugation with photosensitizers. Conjugates of lactobionic acid and IR820 demonstrated enhanced cellular uptake compared to free IR820 due to ligand-receptor interactions between lactobionic acid and asialoglycoprotein receptors overexpressed on hepatocellular carcinoma cell membranes [12]. The lactobionic acid-IR820 conjugates exhibited enhanced photocytotoxicity against hepatocellular carcinoma cells, with the targeting system showing significant potential for targeted photodynamic therapy applications [12].
The development of lactobionic acid derivatives has further enhanced targeting capabilities. Recent studies have identified lactobionic acid derivative compounds capable of targeting asialoglycoprotein receptors, which after specific delivery to tumor sites, can penetrate dense extracellular matrix more effectively than conventional nano-engineered drugs due to their small molecular structure [13]. The high extracellular matrix and tumor cell membrane viscosity can induce these derivatives to self-assemble in situ, generating enhanced therapeutic effects [13].
The integration of lactobionic acid into tissue engineering scaffolds represents a significant advancement in creating biomimetic materials with enhanced cellular affinity. While lactobionic acid itself has been extensively studied for hepatocyte targeting, its application in tissue engineering extends to the broader development of poly(lactic acid)-based scaffolds that demonstrate superior biocompatibility and cellular interaction properties.
Poly(L-lactic acid) scaffolds have been extensively modified to enhance cellular affinity through various surface functionalization strategies. Kim and colleagues developed a functionally flexible, three-dimensional biomimetic poly(L-lactic acid) scaffold through surface derivatization into primary amines, activated pyridylthiols, and sulfhydryl groups [14]. The scaffold was further modified with poly(L-lysine) and arginine-glycine-aspartic acid-cysteine adhesion peptides, resulting in increased cell surface area and enhanced adherent mesenchymal stem cell numbers [14]. This methodology provided a non-destructive approach to creating biomimetic scaffolds with enhanced tissue regeneration potential [14].
Surface modification techniques have proven essential for improving the inherently inert nature of poly(L-lactic acid) materials. Zhang and colleagues developed an improved surface-treating medium consisting of aqueous sodium hydroxide and ethanol for enhancing cellular affinity of macroporous poly(L-lactic acid) scaffolds [15]. The ethanol component facilitated wetting of the polylactone and assisted hydroxide nucleophilic attack on ester bonds, enabling the use of lower sodium hydroxide concentrations while avoiding severe bulk degradation [15]. The optimized treatment significantly improved surface hydrophilicity, surface energy, and surface roughness while maintaining bulk material properties [15].
Advanced composite scaffold designs have incorporated growth factor immobilization strategies to enhance cellular affinity. Wang and colleagues developed heparin-conjugated poly(lactide-co-glycolide) scaffolds that effectively immobilized basic fibroblast growth factor through electrostatic interactions [16]. The bound growth factor demonstrated sustained release over two weeks while maintaining bioactivity, with the functionalized scaffolds showing substantially better cell attachment and growth compared to unmodified poly(lactide-co-glycolide) scaffolds [16].
| Study Reference | Scaffold Material | Surface Modification | Cell Type Studied | Cellular Affinity Enhancement |
|---|---|---|---|---|
| Kim et al. (2007) | Poly(L-lactic acid) | RGDC peptide conjugation | Mesenchymal stem cells | Increased cell surface area and adherent cells [14] |
| Zhang et al. (2003) | Macroporous PLLA | NaOH/ethanol treatment | Mouse 3T3 fibroblasts | Improved surface hydrophilicity and energy [15] |
| Wang et al. (2011) | Heparin-PLGA composite | bFGF immobilization | Mouse 3T3 fibroblasts | Better cell attachment and growth [16] |
Three-dimensional printed poly(lactic acid) scaffolds have demonstrated differential effects on various cell types, highlighting the importance of cellular specificity in scaffold design. Silva and colleagues investigated the behavior of human adipose-derived stromal cells and expanded CD133+ cells on three-dimensional printed poly(lactic acid) scaffolds with different pore sizes [17]. The scaffolds stimulated cell cycle progression in adipose-derived stromal cells but led to G1 phase arrest and reduced proliferation in expanded CD133+ cells, demonstrating that three-dimensional environments created by poly(lactic acid) scaffolds can have opposite effects on different cell types [17].
The biocompatibility of poly(lactic acid)-based materials has been extensively characterized through comprehensive in vitro and in vivo studies. Schakenraad and colleagues conducted detailed evaluations of poly(DL-lactic acid/glycine) copolymers, demonstrating that these materials are biocompatible both in vitro and in vivo [18]. The degradation mechanism proceeds through hydrolysis, with biocompatibility maintained throughout the degradation process due to the natural occurrence of degradation products in the human body [18]. Cell culture studies using fibroblast cells showed normal cellular morphology without signs of impaired function, with well-spread spindle-shaped morphology observed in cells in contact with the biomaterials [18].
The incorporation of lactobionic acid-related functionalities into tissue engineering scaffolds extends beyond direct conjugation to include the development of galactosylated matrices that enhance hepatocyte entrapment and attachment. These matrices provide efficient extracellular matrix environments for hepatocyte aggregation during liver tissue engineering approaches [19]. The incorporation of lactobionic acid-like functionalities into synthetic polymers creates better microenvironments for cell aggregation while facilitating nutrition and metabolite transfer [19].
| Application Domain | Primary Mechanism | Key Advantages | Clinical Potential |
|---|---|---|---|
| Hepatic Drug Delivery | Receptor-mediated endocytosis | Selective hepatocyte uptake, reduced systemic toxicity | Liver disease treatment, gene therapy [20] [1] |
| Hepatocellular Carcinoma Targeting | Asialoglycoprotein receptor targeting | High tumor specificity, enhanced therapeutic efficacy | Cancer therapy, targeted chemotherapy [7] [8] |
| Tissue Engineering Scaffolds | Surface functionalization | Improved cell adhesion, controlled degradation | Regenerative medicine, implantable devices [14] [15] |